Cas no 1075719-83-3 (3-Ethylphenylboronic Acid Pinacol Ester)

3-Ethylphenylboronic Acid Pinacol Ester is a stable boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions. Its pinacol protection enhances shelf stability and handling compared to free boronic acids, reducing susceptibility to protodeboronation and oxidation. The ethyl substituent on the phenyl ring influences reactivity and steric properties, making it useful in constructing complex aryl-aryl bonds. This compound is soluble in common organic solvents, facilitating its use in homogeneous catalytic systems. It is particularly valuable in pharmaceutical and materials science research, where controlled coupling reactions are essential. Proper storage under inert conditions ensures long-term stability and consistent performance in synthetic applications.
3-Ethylphenylboronic Acid Pinacol Ester structure
1075719-83-3 structure
Product Name:3-Ethylphenylboronic Acid Pinacol Ester
CAS No:1075719-83-3
MF:C14H21BO2
MW:232.126344442368
MDL:MFCD18734472
CID:3165631
PubChem ID:77058969
Update Time:2025-11-02

3-Ethylphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 2-(3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Ethylphenylboronic acid pinacol ester
    • AMTB1013
    • MFCD18734472
    • 1075719-83-3
    • Z1336747669
    • DB-202109
    • AKOS017550058
    • CS-0175897
    • EN300-1425852
    • G72396
    • AS-3066
    • DTXSID301198065
    • ATB71983
    • 3-Ethylphenylboronic Acid Pinacol Ester
    • MDL: MFCD18734472
    • Inchi: 1S/C14H21BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3
    • InChI Key: HGQJLAFYLXBEMB-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(CC)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 232.1634601 g/mol
  • Monoisotopic Mass: 232.1634601 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • Molecular Weight: 232.13

3-Ethylphenylboronic Acid Pinacol Ester Security Information

3-Ethylphenylboronic Acid Pinacol Ester Pricemore >>

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3-Ethylphenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1075719-83-3)3-Ethylphenylboronic Acid Pinacol Ester
Order Number:A921401
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:17
Price ($):350.0
Email:sales@amadischem.com

Additional information on 3-Ethylphenylboronic Acid Pinacol Ester

3-Ethylphenylboronic Acid Pinacol Ester (CAS 1075719-83-3): A Versatile Boronic Ester for Organic Synthesis

3-Ethylphenylboronic Acid Pinacol Ester (CAS 1075719-83-3) is a highly valuable boronic ester compound widely used in modern organic synthesis. As a derivative of phenylboronic acid, this chemical has gained significant attention in pharmaceutical research, material science, and cross-coupling reactions. The pinacol protecting group enhances its stability while maintaining excellent reactivity, making it a preferred choice for many synthetic applications.

The growing demand for boronic acid derivatives in drug discovery has positioned 3-Ethylphenylboronic Acid Pinacol Ester as a crucial building block. Recent studies highlight its importance in developing Suzuki-Miyaura coupling reactions, one of the most powerful tools for carbon-carbon bond formation. Researchers particularly value its ethyl-substituted phenyl ring, which offers unique electronic properties that influence reaction outcomes.

From a chemical properties perspective, 3-Ethylphenylboronic Acid Pinacol Ester demonstrates excellent solubility in common organic solvents like THF, DMF, and dichloromethane. This characteristic makes it highly versatile for various reaction conditions. The compound typically appears as a white to off-white crystalline powder with good stability under inert atmospheres, though proper storage conditions are recommended to maintain its quality.

In pharmaceutical applications, this boronic ester compound serves as a key intermediate for developing potential therapeutic agents. The 3-ethyl substitution on the phenyl ring can significantly influence the biological activity of resulting compounds, making it valuable for structure-activity relationship studies. Recent trends in proteasome inhibitor development have further increased interest in such boronic acid derivatives.

The material science field has also benefited from 3-Ethylphenylboronic Acid Pinacol Ester, particularly in developing organic electronic materials and polymeric sensors. Its ability to participate in controlled polymerization reactions makes it useful for creating advanced materials with specific electronic properties. Researchers are exploring its potential in OLED technology and molecular recognition systems.

Market analysis shows steady growth in demand for pinacol boronic esters, with 3-Ethylphenylboronic Acid Pinacol Ester being among the most sought-after derivatives. The compound's compatibility with various transition metal catalysts and relatively mild reaction conditions contribute to its popularity in industrial applications. Quality control measures typically involve HPLC analysis and NMR spectroscopy to ensure high purity levels suitable for sensitive reactions.

Environmental considerations for handling 3-Ethylphenylboronic Acid Pinacol Ester follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment is recommended during handling. The compound's stability profile suggests minimal environmental impact when disposed of properly, though specific regulations should always be consulted.

Recent advancements in flow chemistry techniques have opened new possibilities for using boronic acid pinacol esters in continuous manufacturing processes. The enhanced control over reaction parameters in flow systems improves the efficiency of transformations involving 3-Ethylphenylboronic Acid Pinacol Ester, potentially reducing costs and increasing yields in industrial-scale production.

For researchers considering alternative compounds, 3-Ethylphenylboronic Acid Pinacol Ester offers distinct advantages over similar boronic esters. The ethyl substituent provides a balance between steric and electronic effects that can be crucial for certain transformations. Comparative studies with methyl or propyl-substituted analogs often reveal significant differences in reactivity and product distribution.

Future research directions for 3-Ethylphenylboronic Acid Pinacol Ester include exploring its potential in bioconjugation chemistry and catalytic systems. The growing field of borylation reactions in medicinal chemistry continues to drive innovation in how such compounds are utilized. With the increasing importance of C-H activation strategies, this boronic ester's role in synthetic chemistry is expected to expand further.

Quality suppliers of 3-Ethylphenylboronic Acid Pinacol Ester typically provide comprehensive analytical data, including 1H NMR, 13C NMR, and mass spectrometry results. Purchasers should verify the compound's purity (usually ≥95% by HPLC) and moisture content, as these factors can significantly impact its performance in sensitive reactions. Proper packaging under inert atmosphere is also essential for maintaining product integrity during storage and transportation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1075719-83-3)3-Ethylphenylboronic Acid Pinacol Ester
A921401
Purity:99%
Quantity:5g
Price ($):350.0
Email